molecular formula C17H14ClF3N6S B10960935 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10960935
M. Wt: 426.8 g/mol
InChI Key: YBXQWURJOVXZGA-UHFFFAOYSA-N
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Description

2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothieno ring, and a triazolo-pyrimidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under specific conditions to form the pyrazole ring.

    Introduction of the trifluoromethyl group: This is achieved through a reaction with trifluoromethylating agents.

    Formation of the benzothieno ring: This step involves cyclization reactions to form the benzothieno ring.

    Formation of the triazolo-pyrimidine moiety: This is achieved through a series of cyclization and condensation reactions.

Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.

    Cyclization: Cyclization reactions can be used to form additional ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple molecular targets and pathways:

Comparison with Similar Compounds

2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of structural features and diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14ClF3N6S

Molecular Weight

426.8 g/mol

IUPAC Name

4-[[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H14ClF3N6S/c1-8-13(18)14(17(19,20)21)25-26(8)6-11-23-15-12-9-4-2-3-5-10(9)28-16(12)22-7-27(15)24-11/h7H,2-6H2,1H3

InChI Key

YBXQWURJOVXZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C(F)(F)F)Cl

Origin of Product

United States

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